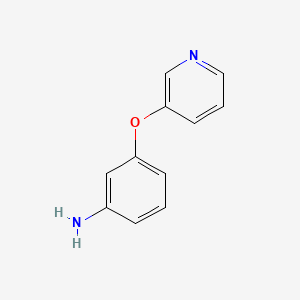

3-(Pyridin-3-yloxy)aniline

Cat. No. B1646695

Key on ui cas rn:

116289-71-5

M. Wt: 186.21 g/mol

InChI Key: PCNTXUIVKMMPKB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04783472

Procedure details

The 3-(3-pyridyloxy)aniline is prepared as follows: ferric chloride (0.4 g) is added, at a temperature between 90° and 98° C., to a suspension of 3-(3-pyridyloxy)nitrobenzene (16.2 g) and iron powder (37.5 g) in distilled water (40 cc) which is heated to a temperature in the vicinity of 90° C. The suspension obtained is heated at a temperature in the vicinity of 98° C. for 1 hour and 15 minutes and then stirred at a temperature in the vicinity of 20° C. for 16 hours, treated with methylene chloride (550 cc) and distilled water (75 cc) and filtered. The organic phase is separated, dried over anhydrous magnesium sulphate, treated with decolourizing charcoal (0.5 g), filtered and concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 60° C. A crude oil (13.1 g) is thereby obtained which is chromatographed on a 6 cm diameter column containing silica (0.02-0.045 mm; 450 g). Elution is carried out with mixtures of ethyl acetate and cyclohexane at a pressure of 0.4 bar (40 kPa), collecting 150 cc fractions. The first 15 fractions originating from elution with an ethyl acetate:cyclohexane (50:50 by volume) mixture are discarded. The following 5 fractions originating from elution with an ethyl acetate:cyclohexane (50:50 by volume) mixture and the following 5 fractions originating from elution with pure ethyl acetate are combined and concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 60° C. 3-(3-pyridyloxy)aniline in the form of an orange-yellow liquid [Rf=0.25; silica gel thin layer chromatography; eluant: cyclohexane:ethyl acetate (50:50 by volume)] is thereby obtained.

[Compound]

Name

ferric chloride

Quantity

0.4 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([O:7][C:8]2[CH:9]=[C:10]([N+:14]([O-])=O)[CH:11]=[CH:12][CH:13]=2)[CH:2]=1.C(Cl)Cl>O.[Fe]>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([O:7][C:8]2[CH:9]=[C:10]([CH:11]=[CH:12][CH:13]=2)[NH2:14])[CH:2]=1

|

Inputs

Step One

[Compound]

|

Name

|

ferric chloride

|

|

Quantity

|

0.4 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

16.2 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC(=CC=C1)OC=1C=C(C=CC1)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

37.5 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe]

|

Step Two

|

Name

|

|

|

Quantity

|

550 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

90 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at a temperature in the vicinity of 20° C. for 16 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The suspension obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is heated at a temperature in the vicinity of 98° C. for 1 hour and 15 minutes

|

|

Duration

|

15 min

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled water (75 cc)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase is separated

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulphate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with decolourizing charcoal (0.5 g)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 60° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A crude oil (13.1 g) is thereby obtained which

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1=CC(=CC=C1)OC=1C=C(N)C=CC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |